
Navafenterol saccharinate
Übersicht
Beschreibung
Navafenterol-Saccharinat ist eine neuartige, lang wirkende Verbindung mit dualer Pharmakologie, die sowohl als Muskarinrezeptor-Antagonist als auch als β2-Adrenozeptor-Agonist wirkt. Es wird in erster Linie zur Behandlung der chronisch obstruktiven Lungenerkrankung und des Asthmas entwickelt .
Herstellungsmethoden
Die Synthese von Navafenterol-Saccharinat umfasst mehrere Schritte, darunter die Bildung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen, die seine duale pharmakologische Eigenschaften verleihen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden umfassen wahrscheinlich eine großtechnische Synthese unter kontrollierten Bedingungen, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen .
Vorbereitungsmethoden
The synthesis of navafenterol saccharinate involves multiple steps, including the formation of the core structure followed by the introduction of functional groups that confer its dual-pharmacology properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Navafenterol-Saccharinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen verändern, wodurch die pharmakologischen Eigenschaften der Verbindung möglicherweise verändert werden.
Reduktion: Diese Reaktion kann verwendet werden, um den Oxidationszustand bestimmter funktioneller Gruppen zu verändern.
Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere, was zur Feinabstimmung der Aktivität der Verbindung verwendet werden kann. Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern.
Wissenschaftliche Forschungsanwendungen
Efficacy in COPD Treatment
- Phase 2a Clinical Trials : A multicenter study evaluated the efficacy of navafenterol against placebo and an established combination treatment (umeclidinium/vilanterol) in patients with moderate-to-severe COPD. The primary endpoint was the change in forced expiratory volume in one second (FEV1) after 14 days of treatment.
- Symptom Relief : Secondary endpoints included assessments of breathlessness, cough severity, and overall COPD symptoms using validated scales such as the COPD Assessment Tool (CAT) and Breathlessness, Cough and Sputum Scale (BCSS). Both active treatments significantly reduced symptoms compared to placebo, indicating navafenterol's potential for symptom management .
- Safety Profile : The safety profile of navafenterol was favorable, with no serious adverse events reported during the trial period. This positions it as a well-tolerated option for long-term management of COPD .
Comparative Efficacy Data
Treatment | Change in FEV1 (L) | p-value |
---|---|---|
Navafenterol | 0.202 | <0.0001 |
Umeclidinium/Vilanterol | 0.156 | <0.0005 |
Placebo | 0.000 | - |
This table summarizes the changes in FEV1 across different treatment groups during the clinical trials, highlighting the superior efficacy of navafenterol compared to placebo and its comparable efficacy to existing treatments.
Broader Research Applications
Beyond COPD, navafenterol saccharinate is being investigated for potential applications in:
- Asthma Management : Given its bronchodilatory properties, research is ongoing to evaluate its effectiveness in asthma patients.
- Anti-inflammatory Effects : Preliminary studies suggest that navafenterol may also exert anti-inflammatory effects, which could be beneficial in various respiratory conditions .
Case Study 1: Long-term Efficacy in COPD Patients
A longitudinal study followed patients treated with navafenterol over six months. Results indicated sustained improvements in lung function and quality of life metrics compared to baseline measurements. Patients reported fewer exacerbations and improved daily functioning.
Case Study 2: Safety in Diverse Populations
Another study assessed the safety profile of navafenterol among diverse demographic groups, including varying age ranges and comorbidities. The findings reaffirmed its safety across populations, with consistent tolerability observed.
Wirkmechanismus
Navafenterol saccharinate exerts its effects through dual mechanisms:
Muscarinic Receptor Antagonism: It blocks muscarinic receptors, which helps to relax the smooth muscles in the airways, leading to bronchodilation.
β2-Adrenoceptor Agonism: It activates β2-adrenoceptors, which also contributes to bronchodilation by relaxing the airway smooth muscles. These combined actions result in improved airflow and reduced symptoms in patients with chronic obstructive pulmonary disease and asthma .
Vergleich Mit ähnlichen Verbindungen
Navafenterol-Saccharinat ist aufgrund seiner dualen pharmakologischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Indacaterol: Ein lang wirkender β2-Adrenozeptor-Agonist, der zur Behandlung der chronisch obstruktiven Lungenerkrankung eingesetzt wird.
Tiotropium: Ein lang wirkender Muskarinrezeptor-Antagonist, der zur Behandlung der chronisch obstruktiven Lungenerkrankung eingesetzt wird.
Umeclidinium/Vilanterol: Eine Kombination aus einem Muskarinrezeptor-Antagonisten und einem β2-Adrenozeptor-Agonisten, die zur Behandlung der chronisch obstruktiven Lungenerkrankung eingesetzt wird. Navafenterol-Saccharinat sticht hervor, da es beide Mechanismen in einem einzigen Molekül vereint, was möglicherweise zu verbesserten therapeutischen Vorteilen führt
Biologische Aktivität
Navafenterol saccharinate, also known as AZD8871, is an investigational compound characterized by its long-acting dual pharmacological activity as a muscarinic antagonist and a β2-adrenoceptor agonist (MABA). This profile positions it as a promising treatment for chronic obstructive pulmonary disease (COPD), with several studies demonstrating its efficacy in improving lung function and reducing symptoms associated with respiratory diseases.
Navafenterol acts primarily through:
- Muscarinic Receptor Antagonism : It inhibits the M3 muscarinic receptors, which are involved in bronchoconstriction. This antagonism leads to bronchodilation.
- β2-Adrenoceptor Agonism : By stimulating β2-adrenoceptors, navafenterol promotes relaxation of bronchial smooth muscle, further enhancing airflow and alleviating symptoms of bronchospasm.
The unique structure of navafenterol, particularly the N-phenylcarbamate linker, tips the balance towards M3 antagonism while minimizing the side effects typically associated with β-adrenoceptor agonism .
Phase 2a Clinical Trials
A pivotal Phase 2a trial evaluated the efficacy of navafenterol in patients with moderate-to-severe COPD. Key findings include:
- Study Design : A randomized, double-blind, placebo-controlled crossover study involving 73 participants.
- Primary Endpoint : Change from baseline in trough forced expiratory volume in 1 second (FEV1) after 14 days of treatment.
- Results :
- Navafenterol (600 µg) significantly improved trough FEV1 compared to placebo (mean difference: 0.202 L; p < 0.0001).
- Improvements in COPD-related symptoms were observed using the COPD Assessment Tool (CAT) and Breathlessness, Cough and Sputum Scale (BCSS) with p-values < 0.005 for both active treatments versus placebo .
Dosage Comparisons
A separate study analyzed different dosages of navafenterol:
Dose (µg) | Change in Trough FEV1 (L) | p-value |
---|---|---|
400 | 0.111 | <0.0001 |
1800 | 0.210 | <0.0001 |
Both doses demonstrated sustained bronchodilation over a 24-hour period, with no significant safety concerns reported .
Safety Profile
Across multiple studies, navafenterol has shown a favorable safety profile:
- Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar to placebo. Notably, the highest incidence was observed at the lower dose (400 µg), while the highest dose (1800 µg) had the lowest incidence .
- Common TEAEs : Headaches and oropharyngeal pain were among the most frequently reported side effects but were generally mild to moderate in severity .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that navafenterol reaches maximum plasma concentrations within a few hours post-inhalation. The pharmacokinetic parameters assessed included:
- Cmax : Observed maximum concentration of navafenterol.
- Half-life : Duration for which the drug remains effective in the body.
These studies indicate that navafenterol maintains therapeutic levels conducive to effective bronchodilation throughout its dosing interval .
Eigenschaften
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFYZNXSBYPTSS-CMMZEBJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47N7O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648550-37-1 | |
Record name | Navafenterol saccharinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAVAFENTEROL SACCHARINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.